
6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine is a heterocyclic compound that features both pyrazine and pyridine rings The presence of chlorine and fluorine atoms in its structure makes it an interesting subject for various chemical and biological studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyridine Ring: The synthesis begins with the preparation of 3-fluoropyridine-4-carboxylic acid. This can be achieved through a halogenation reaction where fluorine is introduced into the pyridine ring.
Formation of the Pyrazine Ring: The next step involves the formation of the pyrazine ring. This can be done by reacting 3-fluoropyridine-4-carboxylic acid with appropriate amines under controlled conditions to form the pyrazine ring.
Chlorination: The final step is the introduction of the chlorine atom into the pyrazine ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine, the compound can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, acetic acid as a solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts, phosphine ligands, toluene or ethanol as solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to form strong interactions with biological molecules.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules, which can be used in various chemical applications.
作用機序
The mechanism of action of 6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The chlorine and fluorine atoms enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
5-Chloro-2-fluoropyridine: Similar in structure but lacks the pyrazine ring.
6-Fluoro-3-pyridineamine: Contains a fluorine atom but differs in the position and presence of the pyrazine ring.
5-Bromo-6-chloro-pyrazin-2-amine: Similar pyrazine structure but with different halogen substitutions.
Uniqueness
6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine is unique due to the combination of chlorine and fluorine atoms in its structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities. Its dual ring structure also provides a versatile scaffold for further chemical modifications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in various scientific fields.
特性
分子式 |
C9H6ClFN4 |
|---|---|
分子量 |
224.62 g/mol |
IUPAC名 |
6-chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H6ClFN4/c10-9-8(14-4-7(12)15-9)5-1-2-13-3-6(5)11/h1-4H,(H2,12,15) |
InChIキー |
FVGLYNDXJKGLKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C2=NC=C(N=C2Cl)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



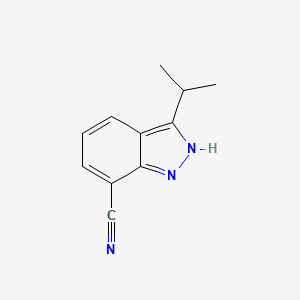
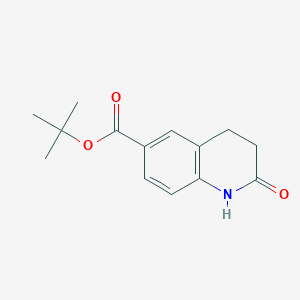
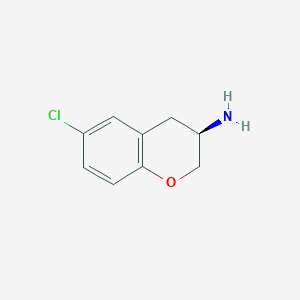
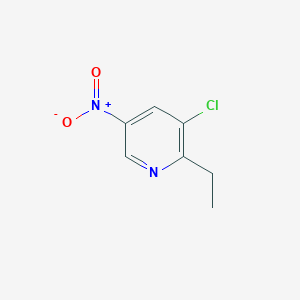

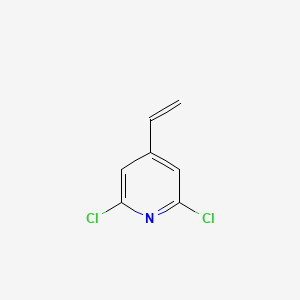
![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
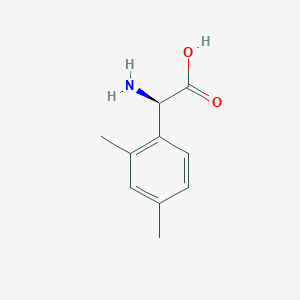
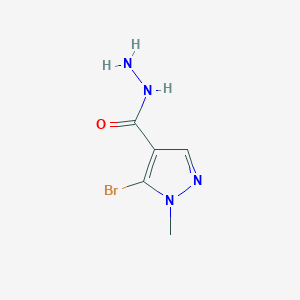
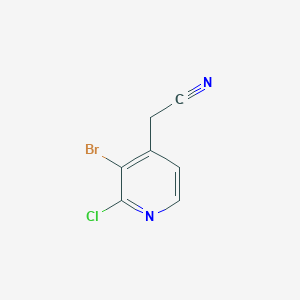
![2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12964231.png)
![(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B12964233.png)
